

Application Notes and Protocols for Lapdap™ (Chlorproguanil-Dapsone) in Clinical Studies

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Compound of Interest

Compound Name: *Lapdap*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the standard dosing and administration protocols for **Lapdap™** (a fixed-dose combination of chlorproguanil and dapsone) as documented in various clinical studies for the treatment of uncomplicated *Plasmodium falciparum* malaria.

1. Introduction

Lapdap™ was developed as a low-cost, rapidly eliminated, synergistic antifolate combination therapy for malaria.[1][2][3] Its rapid elimination was considered advantageous in reducing the selection pressure for drug-resistant parasites.[1][3] Clinical trials have investigated **Lapdap™** as a standalone treatment and in combination with artesunate.[4][5][6] However, due to concerns about hemolytic anemia in patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency, the development of **Lapdap™** and its combination with artesunate was halted, and the product was withdrawn in 2008.[7][8] These protocols are provided for informational and research purposes.

2. Drug Formulations

In clinical studies, **Lapdap™** was available in two fixed-dose tablet strengths:

- Pediatric Tablets: 15 mg chlorproguanil / 18.75 mg dapsone.[9]

- Adult Tablets: 80 mg chlorproguanil / 100 mg dapsone.[4][9]

For young children unable to swallow tablets, a suspension was prepared by crushing the tablets and mixing them with water.[9]

3. Dosing Regimens

The target dose for **Lapdap™** in most clinical trials was 2.0 mg/kg of chlorproguanil and 2.5 mg/kg of dapsone, administered once daily for three consecutive days.[4][5][9]

Table 1: Standard Dosing of **Lapdap™** (Chlorproguanil-Dapsone)

Patient Group	Chlorproguanil (CPG) Dose	Dapsone (DDS) Dose	Administration Frequency	Duration
Adults	2.0 mg/kg	2.5 mg/kg	Once Daily	3 Days
Children	2.0 mg/kg	2.5 mg/kg	Once Daily	3 Days

Table 2: Dosing of **Lapdap™** in Combination Therapy with Artesunate

Treatment Arm	Chlorproguanil (CPG) Dose	Dapsone (DDS) Dose	Artesunate (AS) Dose	Administration Frequency	Duration
CPG-DDS Alone	2.0 mg/kg	2.5 mg/kg	N/A	Once Daily	3 Days
CPG-DDS + AS (Low Dose)	2.0 mg/kg	2.5 mg/kg	1.0 mg/kg	Once Daily	3 Days
CPG-DDS + AS (Mid Dose)	2.0 mg/kg	2.5 mg/kg	2.0 mg/kg	Once Daily	3 Days
CPG-DDS + AS (High Dose)	2.0 mg/kg	2.5 mg/kg	4.0 mg/kg	Once Daily	3 Days

Note: The combination therapy studies aimed to determine the most effective and safe dose of artesunate to be combined with the standard **Lapdap**TM regimen.[4][6]

4. Experimental Protocols

The following protocols are synthesized from methodologies reported in clinical trials of **Lapdap**TM.

4.1. Patient Screening and Enrollment Protocol

- Inclusion Criteria:
 - Patients with acute, uncomplicated *P. falciparum* malaria, confirmed by microscopic examination of blood smears.[10]
 - Fever at screening (e.g., $\geq 37.5^{\circ}\text{C}$) or a history of fever within the preceding 24 hours.[10]
 - Minimum weight requirements (e.g., ≥ 7.5 kg).[10]
 - Hemoglobin levels above a certain threshold (e.g., ≥ 7 g/dL).[10]
 - Informed consent from the patient or their parent/guardian.[10]
- Exclusion Criteria:
 - Signs of severe or complicated malaria.[10]
 - Known hypersensitivity to chlorproguanil, dapsone, or other study medications.[10]
 - Recent use of other antimalarial drugs within a specified timeframe (e.g., within 7 to 28 days, depending on the drug's half-life).[4][10]
 - Known G6PD deficiency (in later studies or where testing was available).[8]
 - Pregnancy.[4]

4.2. Drug Administration and Monitoring Protocol

- Dose Calculation and Administration:

- Patient weight is recorded to calculate the appropriate dose based on the mg/kg protocol. [\[9\]](#)
- The calculated dose is achieved using a combination of the available tablet strengths (e.g., half, one, one and a half, or two tablets). [\[4\]](#)[\[6\]](#)
- The drug is administered orally, once daily for three days. [\[4\]](#)[\[5\]](#)
- For patients who vomit within 30 minutes of administration, the full dose is re-administered. If vomiting occurs between 30 and 60 minutes, half the dose may be re-administered. [\[9\]](#)
- In-patient Monitoring (Days 0-3):
 - Patients are typically hospitalized for the 3-day treatment period for close observation and procedures. [\[4\]](#)[\[11\]](#)
 - Clinical assessments and recording of adverse events are conducted regularly. [\[11\]](#)
 - Blood samples are collected at specified time points for parasitological assessment (e.g., at 0, 6, 12, 18, 24, 36, 42, 48, and 72 hours). [\[4\]](#)

4.3. Post-Treatment Follow-up Protocol

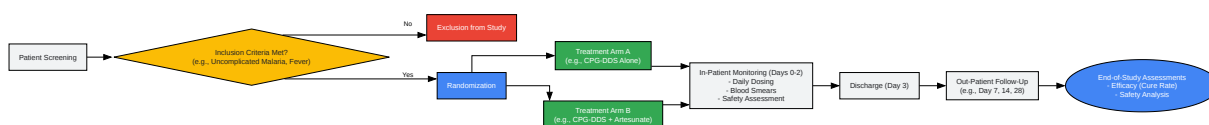
- Out-patient Visits:
 - Patients are discharged after the 3-day treatment period and asked to return for follow-up visits. [\[4\]](#)
 - Typical follow-up schedules include visits on Day 7 and Day 14. [\[4\]](#)[\[11\]](#) Some studies extended follow-up to Day 28. [\[1\]](#)[\[5\]](#)
- Efficacy and Safety Assessments:
 - Blood smears are taken at each follow-up visit to assess for parasitemia. [\[4\]](#)
 - The primary efficacy endpoint is often the parasitological cure rate at a specific time point (e.g., Day 14 or Day 28), sometimes corrected by polymerase chain reaction (PCR) to

distinguish between recrudescence and new infections.[5]

- Secondary endpoints may include parasite clearance time, fever clearance time, and the incidence of gametocytemia.[4]
- Safety is evaluated by monitoring adverse events and changes in hematological parameters, with a particular focus on hemoglobin levels.[5][8]

5. Visualized Experimental Workflow

The following diagram illustrates a typical workflow for a clinical trial of **Lapdap**™.



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A typical workflow for a randomized controlled clinical trial of **Lapdap**™.

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